tert-butyl N-({4H,5H,6H,7H-[1,3]thiazolo[4,5-c]pyridin-2-yl}methyl)carbamate
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Overview
Description
tert-butyl N-({4H,5H,6H,7H-[1,3]thiazolo[4,5-c]pyridin-2-yl}methyl)carbamate is a complex organic compound with the molecular formula C12H19N3O2S It is characterized by the presence of a thiazolo-pyridine ring system, which is a fused heterocyclic structure containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-({4H,5H,6H,7H-[1,3]thiazolo[4,5-c]pyridin-2-yl}methyl)carbamate typically involves the following steps:
Formation of the Thiazolo-Pyridine Ring: This step involves the cyclization of appropriate precursors under specific conditions to form the thiazolo-pyridine core. Common reagents used in this step include sulfur sources and nitrogen-containing compounds.
Introduction of the tert-Butyl Group: The tert-butyl group is introduced through a reaction with tert-butyl chloroformate in the presence of a base such as triethylamine. This step ensures the protection of the carbamate group.
Final Coupling Reaction: The final step involves coupling the thiazolo-pyridine core with the tert-butyl carbamate under controlled conditions, often using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-({4H,5H,6H,7H-[1,3]thiazolo[4,5-c]pyridin-2-yl}methyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, where nucleophiles like amines or thiols replace the tert-butyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, and other nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl N-({4H,5H,6H,7H-[1,3]thiazolo[4,5-c]pyridin-2-yl}methyl)carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological targets, such as enzymes and receptors, are of particular interest. Researchers investigate its potential as a lead compound for drug development.
Medicine
In medicine, the compound’s potential therapeutic properties are explored. It may serve as a precursor for the development of drugs targeting specific diseases or conditions. Its ability to modulate biological pathways makes it a candidate for further pharmacological studies.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications, including the manufacture of polymers and coatings.
Mechanism of Action
The mechanism of action of tert-butyl N-({4H,5H,6H,7H-[1,3]thiazolo[4,5-c]pyridin-2-yl}methyl)carbamate involves its interaction with specific molecular targets. The thiazolo-pyridine ring system can bind to enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular signaling pathways, affecting various biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- tert-butyl 2-(hydroxymethyl)-4H,5H,6H,7H-[1,3]thiazolo[4,5-c]pyridine-5-carboxylate
- tert-butyl 2-bromo-4H,5H,6H,7H-[1,3]thiazolo[4,5-c]pyridine-5-carboxylate
Uniqueness
tert-butyl N-({4H,5H,6H,7H-[1,3]thiazolo[4,5-c]pyridin-2-yl}methyl)carbamate is unique due to its specific substitution pattern and the presence of the carbamate group This structural feature imparts distinct chemical and biological properties, differentiating it from other similar compounds
Properties
IUPAC Name |
tert-butyl N-(4,5,6,7-tetrahydro-[1,3]thiazolo[4,5-c]pyridin-2-ylmethyl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O2S/c1-12(2,3)17-11(16)14-7-10-15-8-6-13-5-4-9(8)18-10/h13H,4-7H2,1-3H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFACFGNGHKIXKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=NC2=C(S1)CCNC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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